

(D-Trp2,7,9)-Substance P: A Tool for Interrogating Neurogenic Inflammation

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Compound of Interest

Compound Name: (D-Trp2,7,9)-substance P

Cat. No.: B561261

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of neurogenic inflammation through its interaction with the neurokinin-1 (NK1) receptor.[1] **(D-Trp2,7,9)-substance P** is a synthetic analog of Substance P that has been widely utilized as a pharmacological tool to study the roles of SP and the NK1 receptor in this process. These application notes provide detailed information on the use of **(D-Trp2,7,9)-substance P** as a competitive antagonist of the NK1 receptor to investigate neurogenic inflammation.

It is crucial for researchers to consider that while primarily acting as an antagonist, **(D-Trp2,7,9)-substance P** can also exhibit partial agonist activity and induce histamine release, which should be accounted for in experimental design and data interpretation.[2][3]

Data Presentation

The following tables summarize the key quantitative data for **(D-Trp2,7,9)-substance P**, providing a reference for its pharmacological profile.

Table 1: Receptor Binding and Antagonist Potency

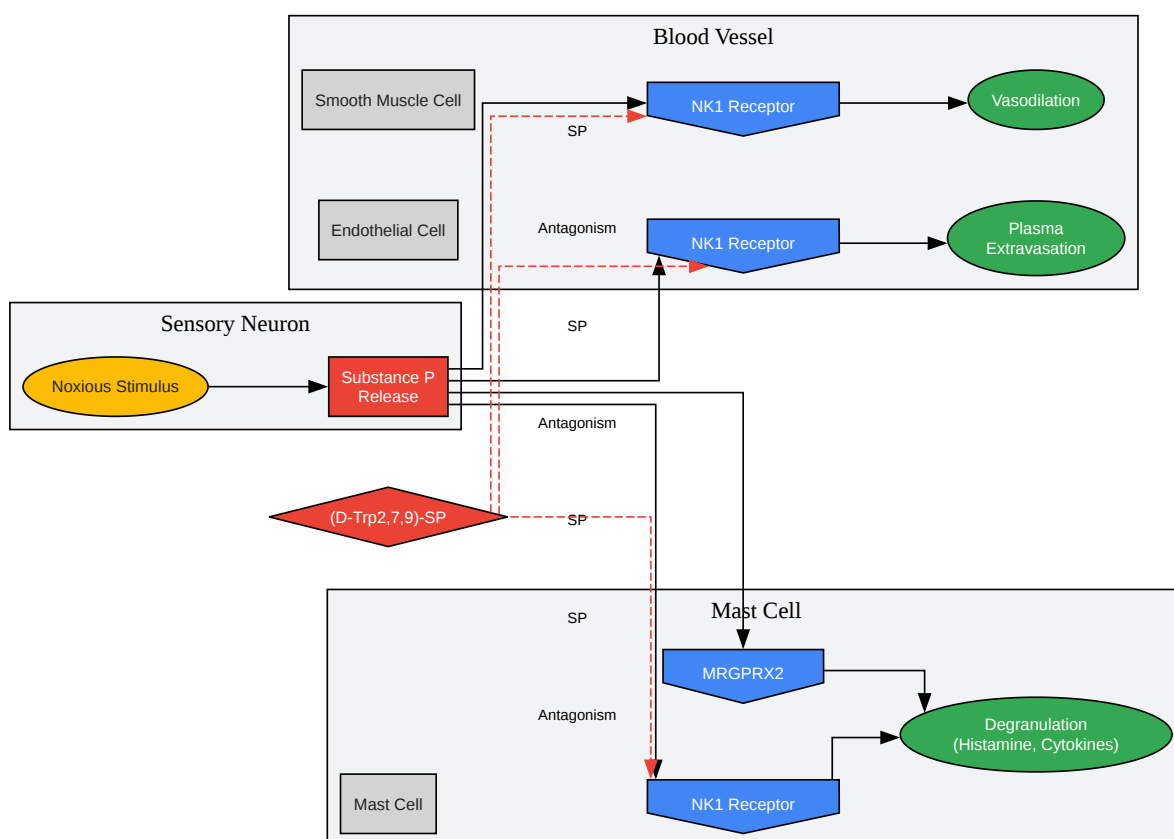
Parameter	Value	Receptor	Preparation	Reference
pA2	6.1	NK1	Guinea-pig isolated taenia coli	[2]
Ki	1 μ M	NK1	Not Specified	
Ki	1.3 μ M	NK2	Not Specified	
Ki	~9 μ M	NK3	Not Specified	

Table 2: Functional Activity

Activity	Observation	Preparation	Reference
Antagonist Activity	Competitive antagonist of SP-induced smooth muscle contraction.	Guinea-pig isolated taenia coli	[2]
Antagonist Activity	Inhibited neurogenic vasodilation and plasma extravasation induced by SP.	Rat saphenous nerve stimulation model	[4]
Antagonist Activity	Attenuated cerebrovascular response to SP.	Cat pial arterioles in situ	[5]
Partial Agonist Activity	Contracted rat colon muscularis mucosae to ~30% of the maximum response to SP.	Rat colon muscularis mucosae	[3]
Histamine Release	Induced histamine release.	Guinea-pig taenia coli	[2]

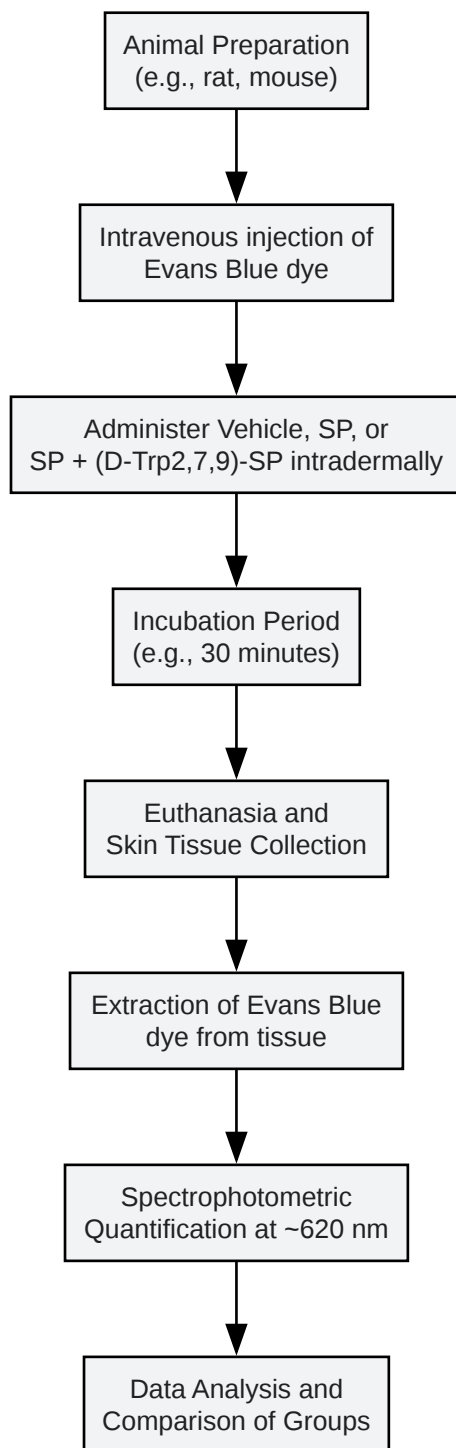
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neurogenic inflammation and provide overviews of experimental workflows for studying the effects of **(D-Trp2,7,9)-substance P**.



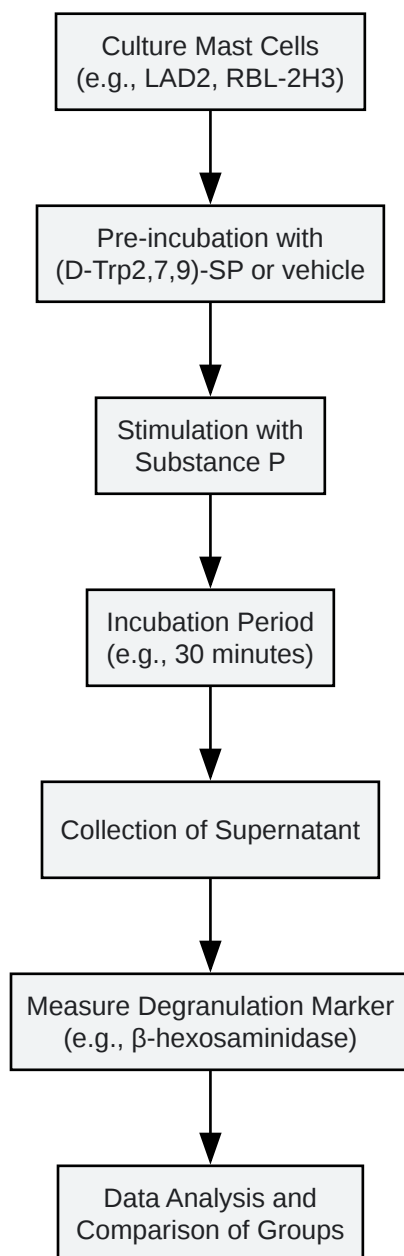
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Caption: Substance P Signaling in Neurogenic Inflammation.



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Caption: In Vivo Plasma Extravasation Assay Workflow.



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Caption: In Vitro Mast Cell Degranulation Assay Workflow.

Experimental Protocols

In Vivo Plasma Extravasation Assay

This protocol is designed to assess the ability of **(D-Trp2,7,9)-substance P** to inhibit SP-induced plasma extravasation in the skin of rodents.

Materials:

- **(D-Trp2,7,9)-substance P**
- Substance P
- Evans Blue dye (e.g., 2.5% in sterile saline)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Formamide
- Spectrophotometer
- Male Wistar rats (200-250 g) or other suitable rodent model

Procedure:

- **Animal Preparation:** Anesthetize the animals according to approved institutional protocols. Shave the dorsal skin of the animals.
- **Dye Injection:** Inject Evans Blue dye (50 mg/kg) intravenously via the tail vein.
- **Treatment Administration:** After 5 minutes, intradermally inject 50 µl of one of the following solutions into distinct sites on the shaved dorsal skin:
 - Vehicle (e.g., sterile saline)
 - Substance P (e.g., 1 µM)
 - Substance P (e.g., 1 µM) + **(D-Trp2,7,9)-substance P** (at various concentrations, e.g., 1-100 µM)
 - **(D-Trp2,7,9)-substance P** alone (to control for its own effects)
- **Incubation:** Allow the inflammatory response to develop for 30 minutes.
- **Euthanasia and Tissue Collection:** Euthanize the animals via an approved method. Excise the skin at the injection sites using a standard-sized punch biopsy (e.g., 8 mm).

- **Dye Extraction:** Place each skin sample into a tube containing 1 ml of formamide. Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye.
- **Quantification:** Centrifuge the tubes and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
- **Data Analysis:** Quantify the amount of extravasated dye by comparing the absorbance values to a standard curve of Evans Blue in formamide. Express the results as ng of Evans Blue per mg of tissue. Compare the different treatment groups using appropriate statistical analysis.

In Vitro Mast Cell Degranulation Assay

This protocol measures the effect of **(D-Trp2,7,9)-substance P** on SP-induced degranulation of cultured mast cells by quantifying the release of β -hexosaminidase.

Materials:

- **(D-Trp2,7,9)-substance P**
- Substance P
- Mast cell line (e.g., LAD2, RBL-2H3)
- Tyrode's buffer or other suitable buffer
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG)
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed mast cells into a 96-well plate at a density of approximately 5×10^4 cells/well and wash with buffer.

- Pre-incubation: Pre-incubate the cells with various concentrations of **(D-Trp2,7,9)-substance P** or vehicle for 15-30 minutes at 37°C.
- Stimulation: Add Substance P (e.g., 1 µM) to the wells to induce degranulation. Include control wells with vehicle only and SP only.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
- β -hexosaminidase Assay:
 - Add an aliquot of the supernatant to a new 96-well plate.
 - Add the pNAG substrate solution to each well.
 - Incubate the plate at 37°C for 1-2 hours.
 - Stop the reaction by adding the stop solution.
- Quantification: Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis: Calculate the percentage of β -hexosaminidase release relative to the total cellular content (determined by lysing a set of control cells). Compare the inhibitory effect of **(D-Trp2,7,9)-substance P** across different concentrations.

In Vitro Cytokine Release Assay

This protocol is for determining the effect of **(D-Trp2,7,9)-substance P** on the release of pro-inflammatory cytokines from immune cells stimulated with Substance P.

Materials:

- **(D-Trp2,7,9)-substance P**
- Substance P
- Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)

- Cell culture medium
- ELISA or multiplex assay kits for specific cytokines (e.g., IL-6, TNF- α , IL-8)
- 96-well cell culture plates
- Plate reader for ELISA

Procedure:

- Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density in their respective culture medium.
- Pre-incubation: Pre-incubate the cells with various concentrations of **(D-Trp2,7,9)-substance P** or vehicle for 1-2 hours at 37°C.
- Stimulation: Add Substance P (e.g., 100 nM) to the wells to stimulate cytokine release. Include appropriate controls (vehicle, SP alone).
- Incubation: Incubate the plate for 6-24 hours at 37°C, depending on the cytokine of interest.
- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
- Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.
- Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Compare the cytokine levels between the different treatment groups to determine the inhibitory effect of **(D-Trp2,7,9)-substance P**.

Conclusion

(D-Trp2,7,9)-substance P serves as a valuable, albeit complex, tool for investigating the mechanisms of neurogenic inflammation. Its primary action as a competitive antagonist at the NK1 receptor allows for the elucidation of SP-mediated pathways. However, researchers must remain cognizant of its potential for partial agonism and histamine release, and incorporate appropriate controls to ensure accurate interpretation of experimental results. The protocols

provided herein offer a framework for utilizing this compound to advance our understanding of neurogenic inflammation and to explore potential therapeutic interventions targeting the Substance P/NK1 receptor system.

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